molecular formula C20H25BrO2Si B14912946 (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane

(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane

Cat. No.: B14912946
M. Wt: 405.4 g/mol
InChI Key: PAZOWDHLIQJGOX-UHFFFAOYSA-N
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Description

(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is a complex organosilicon compound It features a brominated phenyl group, a dimethylsilyl group, and a tetrahydropyran-2-yloxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane typically involves multiple steps One common method starts with the bromination of phenylsilane to introduce the bromine atom at the para position This is followed by the protection of the hydroxyl group on the phenyl ring using tetrahydropyran to form the tetrahydropyran-2-yloxymethyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as platinum or palladium complexes are often employed to facilitate the hydrosilylation step efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane undergoes various chemical reactions, including:

    Oxidation: The brominated phenyl group can be oxidized to form corresponding phenols.

    Reduction: The bromine atom can be reduced to form the corresponding phenylsilane.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of phenylsilane derivatives.

    Substitution: Formation of various substituted phenylsilane derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane involves its interaction with specific molecular targets. The brominated phenyl group can engage in halogen bonding with biological molecules, while the dimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tetrahydropyran-2-yloxymethyl group can act as a protecting group, preventing premature reactions and ensuring the compound reaches its target site intact.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
  • (4-Fluoro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
  • (4-Iodo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane

Uniqueness

(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C20H25BrO2Si

Molecular Weight

405.4 g/mol

IUPAC Name

(4-bromophenyl)-dimethyl-[2-(oxan-2-yloxymethyl)phenyl]silane

InChI

InChI=1S/C20H25BrO2Si/c1-24(2,18-12-10-17(21)11-13-18)19-8-4-3-7-16(19)15-23-20-9-5-6-14-22-20/h3-4,7-8,10-13,20H,5-6,9,14-15H2,1-2H3

InChI Key

PAZOWDHLIQJGOX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)Br)C2=CC=CC=C2COC3CCCCO3

Origin of Product

United States

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